![molecular formula C19H19F2N3O3S2 B2834864 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 893790-20-0](/img/structure/B2834864.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19F2N3O3S2 and its molecular weight is 439.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the β-class Carbonic Anhydrases (CAs) found in Mycobacterium tuberculosis . These include MtCA1, MtCA2, and MtCA3 . CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological and pathological conditions.
Mode of Action
The compound interacts with these targets by inhibiting their activity . It has been found to effectively inhibit the CAs of Mycobacterium tuberculosis, particularly MtCA2 and MtCA3, with Ki values in the low nanomolar range .
Biochemical Pathways
The inhibition of CAs disrupts the balance of carbon dioxide and bicarbonate in the cell, affecting various biochemical pathways. This can lead to an imbalance in pH homeostasis and other downstream effects that are detrimental to the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its targets within the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of growth in drug-resistant strains of Mycobacterium tuberculosis . This is particularly significant as it indicates the potential of the compound for use in the treatment of drug-resistant tuberculosis .
Biological Activity
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C21H29N3O3S2, with a molecular weight of approximately 435.6 g/mol. The structure includes a benzo[e][1,2,4]thiadiazine core, which is known for its diverse pharmacological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiadiazines have shown effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may inhibit specific enzymes involved in microbial metabolism .
Antiparasitic Activity
In high-throughput screening studies, compounds related to this class have demonstrated activity against protozoan parasites such as Trypanosoma brucei and Leishmania spp.. The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazine ring can enhance antiparasitic properties .
Anti-inflammatory Effects
The presence of the thiadiazine moiety suggests potential anti-inflammatory effects. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values indicate moderate to high potency in inhibiting cell proliferation .
- Mechanism of Action : The mechanism likely involves interaction with specific receptors or enzymes linked to metabolic pathways. For example, compounds in this class may inhibit cyclooxygenase (COX) enzymes or other targets involved in inflammatory responses.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of β-class carbonic anhydrases , which are essential for the survival of the bacteria. In vitro studies have shown that it can effectively inhibit the growth of drug-resistant strains of tuberculosis, making it a candidate for further development as an anti-tuberculosis agent.
Antidiabetic Potential
The structural similarity of this compound to other biologically active molecules suggests potential applications in treating diabetes. It is hypothesized that the compound interacts with specific enzymes involved in glucose metabolism, possibly enhancing insulin sensitivity or modulating glucose uptake in cells .
Anti-inflammatory Properties
Preliminary studies indicate that the compound may possess anti-inflammatory effects. These effects could be attributed to its ability to inhibit certain pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study focused on the inhibitory effects of various derivatives of thiadiazine compounds on Mycobacterium tuberculosis demonstrated that compounds similar to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide were among the most effective against resistant strains. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antidiabetic Activity Assessment
In another research effort, compounds within the same class were evaluated for their antidiabetic properties using animal models. Results indicated significant reductions in blood glucose levels when administered at specific dosages, suggesting that further exploration into this compound's pharmacodynamics could yield viable therapeutic options for diabetes management .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S2/c1-2-3-10-24-16-6-4-5-7-17(16)29(26,27)23-19(24)28-12-18(25)22-15-9-8-13(20)11-14(15)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWLXHMMDHWICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.